molecular formula C8H12N2O2S2 B15057182 4-Cyclopropyl-5-(ethylsulfonyl)thiazol-2-amine

4-Cyclopropyl-5-(ethylsulfonyl)thiazol-2-amine

Cat. No.: B15057182
M. Wt: 232.3 g/mol
InChI Key: GJHVYDUSRFFTMM-UHFFFAOYSA-N
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Description

4-Cyclopropyl-5-(ethylsulfonyl)thiazol-2-amine is a heterocyclic compound that belongs to the thiazole family. This compound is characterized by a thiazole ring substituted with a cyclopropyl group at the 4-position and an ethylsulfonyl group at the 5-position. It has a molecular formula of C₈H₁₂N₂O₂S₂ and a molecular weight of 232.32 g/mol .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Cyclopropyl-5-(ethylsulfonyl)thiazol-2-amine typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of cyclopropylamine with ethylsulfonyl chloride to form the intermediate, which is then cyclized with thiourea in the presence of a suitable catalyst to yield the desired thiazole compound .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions such as temperature, pressure, and solvent choice to maximize yield and purity. The use of continuous flow reactors and automated systems can enhance efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions

4-Cyclopropyl-5-(ethylsulfonyl)thiazol-2-amine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

4-Cyclopropyl-5-(ethylsulfonyl)thiazol-2-amine has diverse applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a lead compound in drug discovery for various therapeutic targets.

    Industry: Utilized in the development of agrochemicals and materials science.

Mechanism of Action

The mechanism of action of 4-Cyclopropyl-5-(ethylsulfonyl)thiazol-2-amine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and triggering downstream signaling pathways. For instance, it may inhibit certain enzymes involved in microbial growth, leading to its antimicrobial effects .

Comparison with Similar Compounds

Similar Compounds

  • 4-Cyclopropyl-5-(methylsulfonyl)thiazol-2-amine
  • 4-Cyclopropyl-5-(propylsulfonyl)thiazol-2-amine
  • 4-Cyclopropyl-5-(butylsulfonyl)thiazol-2-amine

Uniqueness

4-Cyclopropyl-5-(ethylsulfonyl)thiazol-2-amine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the ethylsulfonyl group enhances its solubility and reactivity compared to its methyl or propyl analogs .

Properties

Molecular Formula

C8H12N2O2S2

Molecular Weight

232.3 g/mol

IUPAC Name

4-cyclopropyl-5-ethylsulfonyl-1,3-thiazol-2-amine

InChI

InChI=1S/C8H12N2O2S2/c1-2-14(11,12)7-6(5-3-4-5)10-8(9)13-7/h5H,2-4H2,1H3,(H2,9,10)

InChI Key

GJHVYDUSRFFTMM-UHFFFAOYSA-N

Canonical SMILES

CCS(=O)(=O)C1=C(N=C(S1)N)C2CC2

Origin of Product

United States

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